molecular formula C14H17NO2 B1312593 Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate CAS No. 523227-10-3

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

Cat. No.: B1312593
CAS No.: 523227-10-3
M. Wt: 231.29 g/mol
InChI Key: FNTWVFJKVBWXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with various substituents that enhance its chemical properties.

Biochemical Analysis

Biochemical Properties

8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . These interactions are essential for the compound’s function in biochemical processes, influencing the activity of the enzymes and proteins it interacts with.

Cellular Effects

The effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a ligand for Ru-catalyzed asymmetric transfer hydrogenation of ketones . This interaction can lead to changes in cellular metabolism and gene expression, impacting overall cell function.

Molecular Mechanism

At the molecular level, 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a tridentate chelating agent, reacting with 2-aminophenol to form a benzoxazole derivative . This interaction can inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo fluorescence quenching in water, making it a viable candidate for developing probes for detecting water in aprotic organic solvents . This property highlights its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, it has been used in the synthesis of chiral quinolinyl-oxazoline compounds, which are used as ligands for Cu (II) catalyzed asymmetric cyclopropanation . These studies help determine the optimal dosage for achieving desired effects while minimizing toxicity.

Metabolic Pathways

8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of novel oxorhenium (V) complexes, which play a role in metabolic processes

Transport and Distribution

The transport and distribution of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester within cells and tissues are essential for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, it has been shown to undergo fluorescence quenching in water, indicating its potential for targeted delivery in aprotic organic solvents . This property is crucial for its application in biochemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methylquinoline-2(1H)-one with (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF), yielding the desired ester with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the quinoline core, leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate stands out due to its specific substituents, which enhance its chemical reactivity and biological activity. Its unique structure allows for targeted modifications, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2,2,4-trimethyl-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTWVFJKVBWXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465111
Record name 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523227-10-3
Record name 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.